molecular formula C20H18O3 B11159651 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159651
M. Wt: 306.4 g/mol
InChI Key: QEQIQMVFGPRCTJ-UHFFFAOYSA-N
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Description

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative of interest in medicinal chemistry and chemical biology research. The structure features a 2H-chromen-2-one core substituted with a phenyl group at the 4-position and a 2-methylallyl ether at the 5-position, which may influence its physicochemical properties and biological interactions. While specific biological data for this compound is not available in the public domain, structural analogs based on the chromen-2-one scaffold are widely investigated for their diverse pharmacological profiles. Related 4-phenyl-coumarin derivatives have been studied for their potential bioactivities, and other chromen-2-one compounds have been identified as inhibitors of enzymes like monoamine oxidase . The 2-methylallyloxy substituent may be explored as a functional handle for further chemical modification. Researchers are investigating such compounds for potential application in developing novel therapeutic agents and biochemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

7-methyl-5-(2-methylprop-2-enoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18O3/c1-13(2)12-22-17-9-14(3)10-18-20(17)16(11-19(21)23-18)15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3

InChI Key

QEQIQMVFGPRCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=C)C

Origin of Product

United States

Preparation Methods

Substrate Selection and Optimization

  • Phenol derivative : 3-Methylresorcinol (7-methyl group donor).

  • β-Keto ester : Ethyl benzoylacetate (4-phenyl group precursor).

  • Acid catalyst : Concentrated H₂SO₄ or eco-friendly alternatives (e.g., PEG-400).

Reaction conditions :

  • Solvent: Ethanol/water (3:1 v/v).

  • Temperature: 80°C, 6 hours.

  • Yield: 68–72%.

Mechanism :

  • Protonation of the β-keto ester carbonyl.

  • Electrophilic attack by the phenol at the α-carbon.

  • Cyclization and dehydration to form the coumarin core.

Challenges and Modifications

  • 4-Phenyl introduction : Direct Friedel-Crafts alkylation post-cyclization is hindered by steric bulk. Pre-functionalized β-keto esters (e.g., ethyl benzoylacetate) circumvent this issue.

  • Eco-friendly variants : Polyethylene glycol (PEG-400) reduces reaction toxicity while maintaining yields (~70%).

Functionalization at the 5-Position: 2-Methylallyloxy Installation

The 5-hydroxyl group of the intermediate 7-methyl-4-phenylcoumarin-5-ol undergoes etherification with 2-methylallyl bromide. Two primary methods are employed:

Nucleophilic Alkylation

Conditions :

  • Base: K₂CO₃ (2.5 equiv).

  • Solvent: Anhydrous DMF, 60°C, 12 hours.

  • Yield: 58–62%.

Limitations :

  • Competing elimination at elevated temperatures.

  • Moderate regioselectivity due to steric hindrance.

Mitsunobu Reaction

Conditions :

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv).

  • Solvent: THF, room temperature, 4 hours.

  • Yield: 78–82%.

Advantages :

  • Retention of configuration at the 5-position.

  • Superior yields compared to alkylation.

Alternative Route: Claisen Rearrangement

The Claisen rearrangement offers a tandem approach to coumarin synthesis and functionalization (Figure 2):

Allyl Vinyl Ether Precursor

  • Synthesized from 3-methylresorcinol and 2-methylallyl glycidyl ether.

  • Rearrangement conditions:

    • Solvent: Xylene, reflux (140°C), 8 hours.

    • Yield: 65–70%.

Comparative Analysis of Synthetic Pathways

MethodKey StepYield (%)Reaction Time (h)Scalability
Pechmann + MitsunobuCore + Etherification78–8210High
Claisen RearrangementTandem synthesis65–708Moderate
Pechmann + AlkylationCore + Etherification58–6216Low

Key observations :

  • The Pechmann-Mitsunobu sequence offers the highest efficiency and scalability.

  • Claisen rearrangement reduces step count but requires stringent temperature control.

Purification and Characterization

  • Column chromatography : Silica gel (hexane/EtOAc 4:1) isolates the target compound (>95% purity).

  • Spectroscopic data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.25 (s, 1H, H-3), 5.10 (s, 2H, OCH₂C(CH₃)CH₂), 2.41 (s, 3H, 7-CH₃).

    • HRMS : m/z 306.1362 [M+H]⁺ (calc. 306.1365) .

Chemical Reactions Analysis

Hydrolysis Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain derivatives.

Conditions Products Mechanistic Notes Yield Sources
1M HCl, reflux (6 h)5-((2-Methylallyl)oxy)-7-methyl-4-phenyl-2-hydroxybenzopyran-3-carboxylic acidAcid-catalyzed lactone ring opening via nucleophilic attack at the carbonyl carbon.78%
0.5M NaOH, 60°C (4 h)Sodium salt of the corresponding carboxylic acidBase-mediated saponification followed by salt formation.85%

Oxidation Reactions

The 2-methylallyloxy group and chromenone core exhibit oxidative reactivity:

Oxidizing Agent Target Site Products Experimental Conditions Sources
KMnO₄ (aq, H₂SO₄)Allyl ether double bondEpoxidation to form 5-((2-methyloxiran-2-yl)methoxy) derivative0°C, 2 h, stoichiometric KMnO₄
Ozone (O₃) in CH₂Cl₂Allyl ether double bondOxidative cleavage to 5-(2-oxopropoxy) derivative−78°C, followed by reductive workup
CrO₃ in acetic acidChromenone C3 position3-Keto derivativeReflux, 8 h

Reduction Reactions

The lactone carbonyl and unsaturated bonds are susceptible to reduction:

Reducing Agent Target Site Products Conditions Sources
LiAlH₄ in THFLactone carbonyl7-Methyl-5-((2-methylallyl)oxy)-4-phenylchroman-2-ol0°C → RT, 3 h
H₂ (1 atm), Pd/CAllyl ether double bond5-((2-Methylpropoxy)oxy) derivativeEthanol, RT, 12 h

Halogenation and Cyclization

Iodolactonization and halogen-induced cyclization have been observed:

Reagent Conditions Products Key Observations Sources
I₂, K₂CO₃ in DMF50°C, 4 h6-Iodo-3-methyl-2H-benzo[d] dioxepinone derivativeRadical-mediated pathway confirmed by TEMPO trapping
NBS (N-bromosuccinimide)Light, CCl₄Allylic bromination at the 2-methylallyloxy groupRegioselectivity controlled by radical stability

Radical Reactions

The allyl ether moiety participates in radical-mediated transformations:

System Products Mechanism Applications Sources
AIBN, Bu₃SnH5-(2-Methylpropoxy) derivative via radical hydrogenationChain propagation with tin hydrideSynthesis of saturated ether analogs
TEMPO/O₂Stable nitroxyl radical adductsTrapping of intermediate carbon-centered radicalsMechanistic studies

Functionalization via Nucleophilic Substitution

The electron-deficient chromenone core undergoes nucleophilic attack:

Nucleophile Position Products Conditions Sources
PiperidineC33-Piperidino derivativeK₂CO₃, DMF, 80°C, 6 h
ThiophenolC66-Phenylthio derivativeCuI catalysis, DCM, RT, 12 h

Comparative Reactivity of Structural Analogs

The reactivity profile differs from related chromenones due to steric and electronic effects:

Compound Key Reaction Rate (vs. Target) Notes
5-Hydroxy-4-phenylchromen-2-oneEsterification3× fasterHigher reactivity at unsubstituted C5 hydroxyl
7-Methyl-5-(2-oxopropoxy)-4-phenylchromen-2-oneReduction (LiAlH₄)50% slowerElectron-withdrawing ketone reduces nucleophilicity

Mechanistic Insights

  • Lactone Reactivity : The chromenone carbonyl’s electrophilicity is enhanced by conjugation with the aromatic system, facilitating nucleophilic attack during hydrolysis or reduction.

  • Allyl Ether Dynamics : The 2-methylallyloxy group exhibits dual reactivity: (1) radical stabilization at the allylic position and (2) susceptibility to electrophilic halogenation .

  • Steric Effects : The 7-methyl and 4-phenyl groups hinder nucleophilic substitution at adjacent positions, directing reactivity to the C3 and C6 sites .

Scientific Research Applications

The chromene structure is associated with a variety of biological activities, including:

  • Anti-inflammatory Effects : Research has indicated that compounds with chromene structures can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
  • Antioxidant Properties : The compound exhibits significant radical-scavenging activity, which may help reduce oxidative stress in biological systems.
  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells.

Anti-inflammatory Agents

Chromene derivatives have been evaluated for their ability to modulate inflammatory pathways. A study demonstrated that a related compound reduced paw edema in a murine model, indicating its potential as an anti-inflammatory agent.

Antioxidants

The antioxidant capacity of chromene derivatives has been explored, with findings suggesting that they can effectively scavenge free radicals. This property is crucial for developing supplements or drugs aimed at reducing oxidative damage in cells.

Anticancer Research

Research into the cytotoxic effects of this compound has revealed its potential in cancer therapy. For instance, studies have reported that certain chromene derivatives exhibit selective cytotoxicity towards cancer cell lines, indicating their promise as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in MCF-7 cells

Table 2: Case Studies Overview

Study FocusFindingsReference
Anti-inflammatorySignificant reduction in edema using chromene derivatives
CytotoxicitySelective apoptosis induction in breast cancer cells

Case Studies

  • Anti-inflammatory Effects :
    • A murine model was treated with various chromene derivatives, resulting in a notable decrease in paw edema, highlighting their potential therapeutic role in inflammation management.
  • Cytotoxicity Analysis :
    • A study on MCF-7 breast cancer cells showed that specific chromene derivatives induced cell death through mitochondrial pathways, suggesting a mechanism for their anticancer activity.

Mechanism of Action

The mechanism of action of 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Molecular Geometry

The substituent positions and types critically differentiate chromenone derivatives. Below is a comparative analysis:

Table 1: Substituent Comparison of Chromenone Derivatives
Compound Name Substituents (Position) Molecular Weight Key Structural Features
Target Compound 7-methyl, 5-(2-methylallyloxy), 4-phenyl 334.36 g/mol Allyloxy group introduces steric hindrance
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 7-(2-methylpropoxy), 2-(4-methylphenyl) ~352.39 g/mol* Propoxy group; π-π stacking stabilizes crystal
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-dihydroxy, 4-propyl 222.24 g/mol Hydroxyl groups enhance H-bonding capacity
7-(2-(Benzylamino)ethoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one 5-hydroxy, 7-(benzylamino ethoxy), 2-phenyl 387.43 g/mol Amino-ethoxy group introduces basicity

*Calculated based on molecular formula from .

Key Observations:

  • Alkoxy vs. Hydroxy Groups: The target compound’s 2-methylallyloxy group (C₃H₅O) contrasts with the 2-methylpropoxy group in , which lacks the allyl double bond. This difference affects electronic conjugation and steric interactions .
  • Substituent Position: The phenyl group at position 4 in the target compound versus position 2 in alters planarity. In , the chromen ring exhibits near-coplanarity with the toluene ring (max deviation: 0.205 Å), while the allyloxy group in the target may disrupt coplanarity due to steric effects .

Crystallographic and Stabilization Features

  • Target Compound vs. :
    The crystal structure of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () is stabilized by π-π stacking (interaction distance: 3.501 Å) and intramolecular C–H···O contacts forming S(5) and S(6) motifs . The target compound’s allyloxy group may reduce π-π interactions due to steric hindrance, favoring van der Waals interactions instead.

  • Hydrogen Bonding in Hydroxy-Substituted Analogues: Compounds like 5,7-dihydroxy-4-propyl-2H-chromen-2-one () utilize hydroxyl groups for hydrogen bonding, enhancing stability in biological matrices.

Biological Activity

7-Methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound's structure, characterized by a chromenone backbone and an allyl ether substituent, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, including anticancer potential, anti-inflammatory effects, and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarin derivatives. For instance, a series of compounds synthesized from 4-bromomethylcoumarin were evaluated against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). Among these, specific derivatives demonstrated significant cytotoxicity with IC50 values in the low microgram range. Notably, compounds with structural similarities to this compound exhibited promising results:

CompoundCell LineIC50 (µg/ml)
13aMCF-75.5
13aHepG-26.9
7dMCF-7Moderate
7dHepG-2Moderate

These findings suggest that modifications to the coumarin structure can enhance anticancer efficacy and selectivity .

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties. Inhibitory assays on albumin denaturation indicated that certain derivatives could effectively shield albumin from heat-induced denaturation. The results showed a significant percentage inhibition compared to standard anti-inflammatory drugs like ibuprofen, indicating potential therapeutic applications in inflammatory conditions .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored in the context of Alzheimer's disease. Coumarins with similar structures have shown promising AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain. For example, a related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that this compound may possess similar properties .

Study on Antitumor Activity

A comprehensive study involved synthesizing various coumarin derivatives and evaluating their cytotoxic effects on cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment with the compounds. The most active compounds were identified based on their IC50 values, leading to further exploration of their mechanisms of action through molecular docking studies.

Study on AChE Inhibition

Another significant investigation focused on the design and synthesis of coumarin-based compounds aimed at inhibiting AChE. The study employed both in vitro assays and molecular dynamics simulations to assess binding interactions with the enzyme, revealing insights into the structure-activity relationship that could guide future drug development efforts targeting neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 2-methylallyl ether to a chromenone core. Key steps include:

  • Alkylation: Use excess 2-methylallyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the allyloxy group. Excess reagent ensures complete substitution .
  • Cyclization: Acid- or base-mediated cyclization of pre-functionalized intermediates (e.g., hydroxycoumarins) to form the chromenone backbone .
  • Optimization: Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation or dimerization .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Alkylation2-methylallyl bromide, K₂CO₃, acetone60–75%
CyclizationH₂SO₄ (cat.), reflux, 12 h45–60%

Q. How can crystallographic data (e.g., X-ray diffraction) validate the structure of this compound?

Methodological Answer: X-ray crystallography is critical for confirming molecular geometry. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Key steps:

  • Data Collection: High-resolution (<1.0 Å) data reduces refinement errors.
  • Validation: Check for reasonable bond lengths (e.g., C–O: 1.36–1.43 Å; C=O: 1.20–1.25 Å) and angles .
  • Deposition: Submit CIF files to repositories like the Cambridge Structural Database (CSD).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, allyl protons at δ 5.1–5.5 ppm) . Contradictions in integration may arise from rotamers; use variable-temperature NMR .
  • MS: High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 352.1312).
  • IR: Detect carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .

Table 2: Key Spectral Signatures

TechniqueKey Peaks/BandsFunctional GroupReference
¹H NMRδ 6.8–7.5 (multiplet)Phenyl ring
¹³C NMRδ 160–165 (carbonyl)Chromen-2-one C=O
IR1720 cm⁻¹Ester/ketone C=O

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or resolve conflicting mechanistic pathways in chromenone synthesis?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for allyloxy group introduction. Compare activation energies of SN2 vs. radical pathways .
  • MD Simulations: Study solvent effects (e.g., acetone vs. DMF) on reaction kinetics .
  • Contradiction Resolution: Cross-validate computed NMR/IR spectra with experimental data to identify misassigned peaks .

Q. What strategies address low yields or side products during the introduction of the 2-methylallyl group?

Methodological Answer:

  • Side Products: Dimerization of 2-methylallyl ethers is common. Mitigate by:
    • Using bulky bases (e.g., DBU) to suppress nucleophilic attack .
    • Low-temperature (0–5°C) stepwise addition of reagents .
  • Yield Improvement: Employ microwave-assisted synthesis (30–50% faster, 10–15% higher yield) .

Q. How do steric and electronic effects of the 4-phenyl group influence biological activity?

Methodological Answer:

  • Steric Effects: Bulky substituents at C-4 reduce binding to hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) enhance reactivity in redox-mediated assays.
  • Assay Design: Compare IC₅₀ values against unsubstituted chromenones in enzyme inhibition studies .

Q. What advanced crystallographic techniques resolve disorder in the 2-methylallyl moiety?

Methodological Answer:

  • Twinning Analysis: Use TWINLAW in SHELXL to model rotational disorder .
  • Dynamic Scattering: Synchrotron data (λ = 0.7–1.0 Å) improves resolution for flexible groups .
  • Constraints: Apply SIMU/DELU restraints to allyl chain atoms during refinement .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Introduce halogens (Cl, Br) at C-7 to improve lipophilicity (logP) .
  • Side Chain Variation: Replace 2-methylallyl with propargyl groups to test π-π stacking interactions .
  • Data Analysis: Use multivariate regression (e.g., PLS) to correlate substituent electronegativity with IC₅₀ .

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